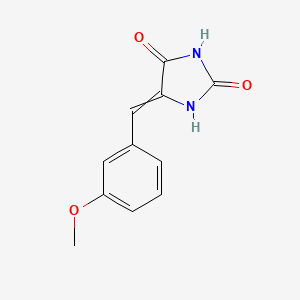5-(3'-Methoxybenzal) hydantoin
CAS No.:
Cat. No.: VC14159586
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10N2O3 |
|---|---|
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15) |
| Standard InChI Key | NQFUGCKNXNBJNF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(3'-Methoxybenzal) hydantoin (IUPAC name: 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione) features a hydantoin core fused to a 3-methoxybenzylidene group. The hydantoin ring consists of a five-membered heterocycle with two nitrogen atoms and two ketone groups, while the benzylidene substituent introduces aromaticity and electron-donating effects via the para methoxy group.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₀N₂O₃ |
| Molecular weight | 218.21 g/mol |
| Canonical SMILES | COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2 |
| PubChem CID | 3884686 |
The meta positioning of the methoxy group distinguishes this compound from the more extensively studied para isomer, 5-(p-methoxybenzylidene)-hydantoin, which exhibits distinct electronic and steric profiles.
Synthetic Methodologies
Condensation-Based Synthesis
The synthesis of 5-(3'-methoxybenzal) hydantoin follows a classic Knoevenagel condensation pathway, analogous to methods used for para-substituted derivatives:
-
Reactants:
-
Hydantoin (imidazolidine-2,4-dione)
-
3-Methoxybenzaldehyde
-
-
Conditions:
-
Solvent: Ethanol or acetic acid
-
Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH) agents
-
Temperature: 70–90°C
-
Duration: 4–6 hours
-
-
Mechanism:
-
Nucleophilic attack by hydantoin’s amino group on the aldehyde carbonyl.
-
Formation of an imine intermediate followed by cyclization to yield the benzylidene-hydantoin product.
-
Table 2: Optimized Synthesis Parameters
| Parameter | Impact on Yield/Purity |
|---|---|
| Solvent polarity | Higher polarity enhances aldehyde solubility. |
| Catalyst type | Acidic conditions favor imine formation but require post-reaction neutralization. |
| Temperature control | Excessive heat (>90°C) risks decomposition. |
Analytical Characterization
Structural validation employs spectroscopic techniques:
-
IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imine bonds (C=N at ~1600 cm⁻¹).
-
¹H-NMR: Aromatic protons resonate at δ 7.0–8.0 ppm; methoxy singlet appears at δ ~3.8 ppm.
-
¹³C-NMR: Hydantoin carbonyls register at ~155–165 ppm, with aromatic carbons between 110–150 ppm.
| Activity | 5-(3'-Methoxy) Derivative | 5-(4'-Methoxy) Derivative |
|---|---|---|
| Antiviral efficacy | Moderate (in vitro) | Not reported |
| Anticancer IC₅₀ | Under investigation | 13.7 µM (PC-3M cells) |
| Solubility in ethanol | High | High |
Comparative Analysis with Structural Analogues
Substituent Position and Bioactivity
The benzylidene group’s substitution pattern critically determines pharmacological behavior:
-
3'-Methoxy: Preliminary evidence suggests enhanced solubility and metabolic stability over para isomers, favoring oral bioavailability.
-
4'-Hydroxy: Natural derivatives (e.g., from Hemimycale arabica) exhibit potent GSK-3β inhibition (IC₅₀ = 13.7 µM) but poor solubility.
-
4'-(Ethylthio): Sulfur-containing variants show moderate metal ion chelation, potentially useful in neurodegenerative disease models.
Heterocycle Modifications
Replacing the hydantoin oxygen with sulfur or modifying ring saturation alters bioactivity:
-
Thiohydantoins: Superior tyrosinase inhibitors due to enhanced hydrogen bonding with active-site residues.
-
Spirooxindole-hydantoins: Hybrid structures demonstrate dual anti-inflammatory and analgesic effects, suggesting combinatorial design strategies.
Future Research Directions
Mechanistic Elucidation
-
Target identification: Proteomic screens to map kinase and protease interactions.
-
Metabolic profiling: Assessment of hepatic metabolism and metabolite toxicity.
Derivative Development
-
Alkylation/Acylation: Introducing alkyl chains or acyl groups to improve membrane permeability.
-
Metal complexes: Exploiting the hydantoin core’s chelation potential for anticancer applications.
Formulation Strategies
-
Nanoencapsulation: Lipid-based nanoparticles to enhance bioavailability.
-
Prodrug design: Masking polar groups for improved gastrointestinal absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume